![molecular formula C15H19N5 B2366546 8-环丙基-4-(哌啶-1-基)吡啶并[2,3-d]嘧啶-7(8H)-亚胺 CAS No. 2034555-18-3](/img/structure/B2366546.png)
8-环丙基-4-(哌啶-1-基)吡啶并[2,3-d]嘧啶-7(8H)-亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds that can provide ligands for several receptors in the body . They are similar to nitrogen bases present in DNA and RNA .
Synthesis Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones can be synthesized from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involve the cyclization of 5-acetyl-4-aminopyrimidines . This process involves the acetyl methyl group and the amide carbonyl moiety .
科学研究应用
抗增殖活性
吡啶并[2,3-d]嘧啶-5-酮衍生物,包括我们感兴趣的化合物,表现出有希望的抗增殖特性。 这些分子干扰细胞分裂和生长,使其成为癌症治疗的潜在候选者 .
酪氨酸激酶抑制
某些吡啶并[2,3-d]嘧啶-7-酮衍生物作为细胞周期蛋白依赖性激酶 4 (Cdk4) 的特异性抑制剂。 值得注意的是,在 C-5 位引入甲基取代基增强了对 Cdk4 相对于其他 Cdk 和酪氨酸激酶的选择性 .
抗炎和镇痛作用
该类化合物已显示出抗炎和镇痛活性。 它们调节炎症途径的能力使其与疼痛管理和炎症相关疾病相关 .
降压特性
一些吡啶并[2,3-d]嘧啶表现出降压作用,可能影响血压调节。 这些化合物可以进一步探索用于心血管应用 .
抗菌活性
研究人员已经确定吡啶并[2,3-d]嘧啶为抗菌剂。 它们对抗细菌和真菌感染的能力使其成为药物开发的宝贵目标 .
抗组胺潜力
该类中的某些衍生物具有抗组胺特性。 通过阻断组胺受体,它们可以减轻过敏反应和相关症状 .
总之,化合物“8-环丙基-4-(哌啶-1-基)吡啶并[2,3-d]嘧啶-7(8H)-亚胺”在各种生物医学应用中具有巨大潜力。 它多方面的作用使其成为进一步研究和药物发现的激动人心的主题 . 如果你想了解更多信息或有任何其他疑问,请随时提问!😊
未来方向
The field of pyrido[2,3-d]pyrimidines is rapidly growing . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are areas of active research . The number of references containing compounds of general structure 2 have increased almost exponentially in the last 10 years .
作用机制
Target of Action
The primary target of this compound is Zeta-chain-associated protein kinase 70 kDa (ZAP-70) . ZAP-70 is a non-receptor tyrosine kinase belonging to the Syk family, mainly expressed in T lymphocytes and NK cells .
Mode of Action
Upon the activation of the T cell receptor (TCR) by an antigen, ZAP-70 is recruited by the ITAM motifs of CD3Z chains of the TCR complex and activated . The compound likely interacts with ZAP-70, affecting its phosphorylation and subsequent downstream signaling .
Biochemical Pathways
Once ZAP-70 is activated and phosphorylated, it phosphorylates LAT and SLP-76, which are responsible for the proliferation and survival of T lymphocytes . By interacting with ZAP-70, the compound could potentially affect these downstream pathways and their associated cellular responses .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also have good absorption and bioavailability
Result of Action
Given its potential interaction with zap-70, it could potentially affect t cell proliferation and survival
生化分析
Biochemical Properties
It is known that pyrido[2,3-d]pyrimidin-7(8H)-ones can interact with various enzymes and proteins . For instance, some compounds in this class have been found to inhibit Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division .
Cellular Effects
The cellular effects of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine are also not fully known. Compounds in the same class have been found to have significant effects on cell function. For example, some pyrido[2,3-d]pyrimidin-7(8H)-ones have been found to induce apoptosis in tumor cells .
Molecular Mechanism
It is likely that it exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine at different dosages in animal models are not well studied. Similar compounds have been found to exhibit dose-dependent effects .
Metabolic Pathways
It is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine within cells and tissues are not well studied. Its degree of lipophilicity, i.e., the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c16-13-7-6-12-14(19-8-2-1-3-9-19)17-10-18-15(12)20(13)11-4-5-11/h6-7,10-11,16H,1-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHDZLWROCCRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=CC(=N)N3C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)
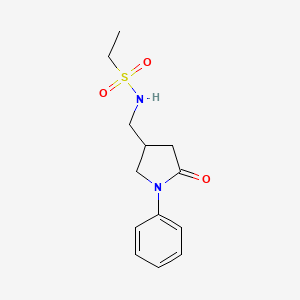
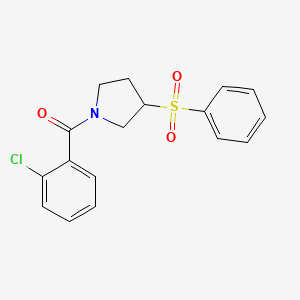
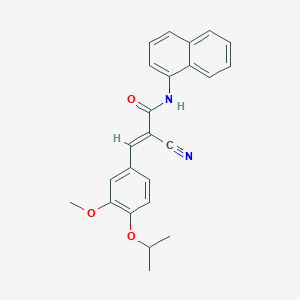

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)
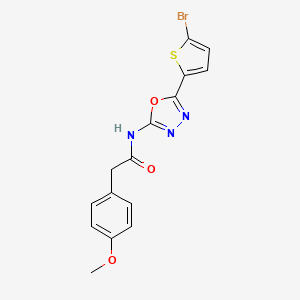
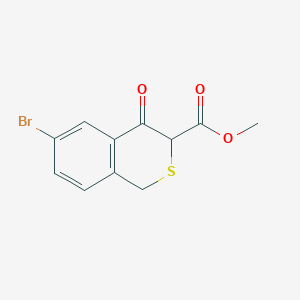

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)
![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366486.png)